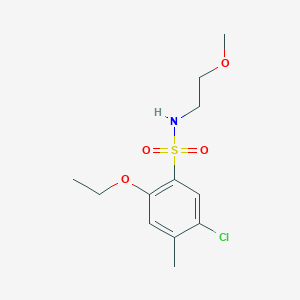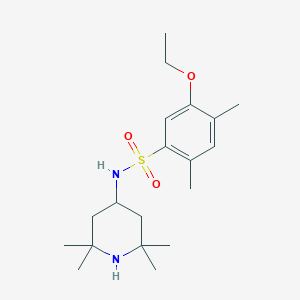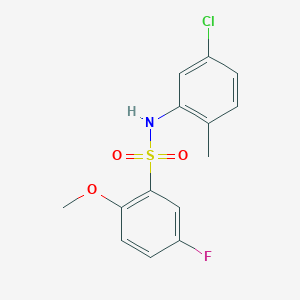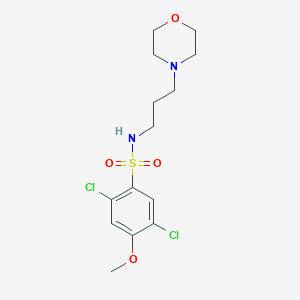
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine, also known as Suvorexant, is a novel drug used for the treatment of insomnia. It is a selective antagonist of the orexin receptors in the brain, which regulate the sleep-wake cycle. Suvorexant is a relatively new drug that has shown promising results in clinical trials.
Mécanisme D'action
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine works by selectively blocking the orexin receptors in the brain. Orexin is a neuropeptide that plays a key role in regulating the sleep-wake cycle. By blocking the orexin receptors, 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine helps to promote sleep and reduce wakefulness.
Biochemical and Physiological Effects:
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce wakefulness and increase sleep duration. In addition, 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has also been shown to reduce the levels of stress hormones such as cortisol, which can have a positive impact on overall health and well-being.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has a number of advantages for use in lab experiments. It is a highly selective antagonist of the orexin receptors, which means that it has a specific and predictable effect on the sleep-wake cycle. However, one limitation of 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine is that it can be difficult to administer in lab experiments due to its low solubility in water.
Orientations Futures
There are a number of potential future directions for research on 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine. One area of research is the development of new drugs that target the orexin receptors. Another area of research is the use of 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine in combination with other drugs for the treatment of insomnia and other sleep disorders. Additionally, there is potential for the use of 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine in the treatment of other conditions such as anxiety and depression.
Méthodes De Synthèse
The synthesis of 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine involves a multi-step process starting from 4-methylbenzaldehyde. The first step involves the conversion of 4-methylbenzaldehyde to 4-methyl-1-(4-propan-2-ylphenyl)piperidine-4-carboxylic acid. This is followed by the formation of the sulfonyl chloride derivative, which is then reacted with the piperidine intermediate to produce 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine.
Applications De Recherche Scientifique
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has been extensively studied for its potential use in the treatment of insomnia. Clinical trials have shown that 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine is effective in improving sleep latency and sleep maintenance in patients with insomnia. In addition, 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has also been studied for its potential use in the treatment of other sleep disorders such as narcolepsy and sleep apnea.
Propriétés
Nom du produit |
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine |
|---|---|
Formule moléculaire |
C15H23NO2S |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
4-methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-12(2)14-4-6-15(7-5-14)19(17,18)16-10-8-13(3)9-11-16/h4-7,12-13H,8-11H2,1-3H3 |
Clé InChI |
ZGPXWZZZLMPRNQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
SMILES canonique |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)

![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)

![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)
